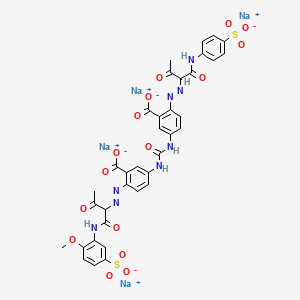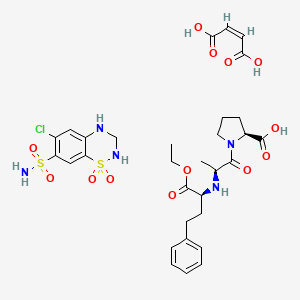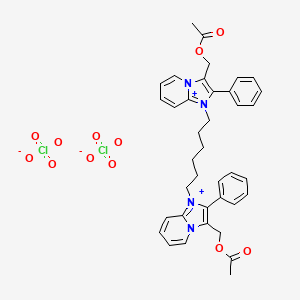
5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt typically involves multiple steps. The process begins with the preparation of the azo intermediates through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The use of advanced reactors and automation ensures high yield and purity. The process is optimized to minimize waste and energy consumption, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
5-(((3-Carboxy-4-((1-((2-methoxy-5-sulphoanilino)carbonyl)-2-oxopropyl)azo)anilino)carbonyl)amino)-2-((2-oxo-1-((4-sulphoanilino)carbonyl)propyl)azo)benzoic acid, sodium salt is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biochemical assays and as a marker in various biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different scientific studies.
Properties
CAS No. |
94159-73-6 |
|---|---|
Molecular Formula |
C36H28N8Na4O16S2 |
Molecular Weight |
984.7 g/mol |
IUPAC Name |
tetrasodium;5-[[3-carboxylato-4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]carbamoylamino]-2-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C36H32N8O16S2.4Na/c1-17(45)30(32(47)37-19-4-8-22(9-5-19)61(54,55)56)43-41-26-11-6-20(14-24(26)34(49)50)38-36(53)39-21-7-12-27(25(15-21)35(51)52)42-44-31(18(2)46)33(48)40-28-16-23(62(57,58)59)10-13-29(28)60-3;;;;/h4-16,30-31H,1-3H3,(H,37,47)(H,40,48)(H,49,50)(H,51,52)(H2,38,39,53)(H,54,55,56)(H,57,58,59);;;;/q;4*+1/p-4 |
InChI Key |
WXJZITSJKRYLEF-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)





![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)




